Methylthioadenosine sulfoxide

説明

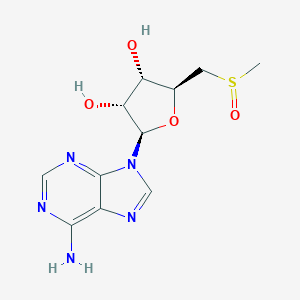

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(methylsulfinylmethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5O4S/c1-21(19)2-5-7(17)8(18)11(20-5)16-4-15-6-9(12)13-3-14-10(6)16/h3-5,7-8,11,17-18H,2H2,1H3,(H2,12,13,14)/t5-,7-,8-,11-,21?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXOJULRVRHWMGT-JLQSGANNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50955455 | |

| Record name | 9-[5-Deoxy-5-(methanesulfinyl)pentofuranosyl]-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50955455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3387-65-3 | |

| Record name | 5′-Deoxy-5′-(methylsulfinyl)adenosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3387-65-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylthioadenosine sulfoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003387653 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-[5-Deoxy-5-(methanesulfinyl)pentofuranosyl]-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50955455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Mechanisms and Cellular Signaling Influenced by Methylthioadenosine Sulfoxide and Associated Metabolites

Regulation of Gene Expression and Epigenetic Modification

Methylthioadenosine has been shown to exert significant influence over gene expression through its involvement in epigenetic modifications and the transcriptional control of various cellular pathways. plos.orghmdb.caresearchgate.net These regulatory functions are closely linked to its role as an inhibitor of methylation reactions and its ability to modulate specific signaling cascades.

MTA is a recognized inhibitor of various methylation processes, which are fundamental to the epigenetic regulation of gene expression. oncotarget.comasm.orgmdanderson.org Its inhibitory effects are mediated through different mechanisms, including direct enzyme inhibition and the accumulation of other inhibitory metabolites.

One of the primary targets of MTA is the family of protein arginine methyltransferases (PRMTs). frontiersin.org MTA has been shown to selectively inhibit PRMT5 at low concentrations, while higher concentrations are required to inhibit other PRMTs. frontiersin.org This inhibition of PRMT5, which is responsible for the symmetric dimethylation of arginine residues on proteins, leads to a reduction in the steady-state levels of proteins containing symmetric dimethylarginine (sDMA). nih.gov For instance, the enhancer-binding proteins FUBP1 and FUBP3 have been identified as proteins that are differentially sDMAylated in response to MTA. nih.gov The inhibition of PRMTs by MTA can have profound effects on cellular processes, as these enzymes play crucial roles in cell cycle regulation. mdpi.com

MTA also influences DNA methylation. nih.gov It is suspected to be a mediator of the effects of S-adenosylmethionine (SAMe) on the expression of certain microRNAs, such as miR-34a and miR-34b, by inhibiting DNA methylation, which is known to suppress the expression of these miRNAs. oncotarget.com The modulation of DNA methylation by MTA can impact gene expression and is considered a potential mechanism for its effects on cell proliferation and differentiation. nih.gov

Furthermore, MTA can affect RNA methylation. asm.orgbiorxiv.org Changes in the cellular pools of MTA and SAM due to altered methionine metabolism can have significant consequences for RNA methylation. asm.orgbiorxiv.org For example, in T-cell acute lymphoblastic leukemia (T-ALL), transcripts of metabolic enzymes like methylthioadenosine phosphorylase (MTAP) were found to be significantly hypomethylated compared to normal controls. ashpublications.org N6-methyladenosine (m6A) is the most abundant modification in eukaryotic messenger RNA (mRNA), and its levels can be influenced by the cellular metabolic state, including the availability of methyl donors, which is indirectly affected by MTA levels. ashpublications.orgashpublications.org

| Target Molecule | Effect of Methylthioadenosine | Key Research Findings |

| Protein (PRMT5) | Inhibition | MTA selectively inhibits PRMT5 at low concentrations, leading to reduced symmetric dimethylarginine (sDMA) on proteins like FUBP1 and FUBP3. frontiersin.orgnih.govmdpi.com |

| DNA | Inhibition of Methylation | MTA is implicated in the increased expression of miR-34a and miR-34b by inhibiting the methylation of their promoters. oncotarget.comnih.gov |

| RNA | Altered Methylation | Changes in MTA levels can affect RNA methylation patterns, such as the hypomethylation of MTAP transcripts in T-ALL. asm.orgbiorxiv.orgashpublications.org |

MTA exerts transcriptional control over several cellular pathways, influencing processes ranging from inflammation and cell survival to motility.

In macrophages, MTA has been shown to decrease TNFα mRNA levels following stimulation with lipopolysaccharide (LPS) and Pam3CSK4, suggesting transcriptional control over cytokine production. plos.org This effect is associated with a reduction in NF-κB activation. plos.org Similarly, in colon cancer cells, MTA treatment leads to a decrease in the mRNA and protein levels of both the long and short isoforms of cellular FLICE inhibitory protein (cFLIP), an antiapoptotic protein. researchgate.netnih.gov This downregulation of cFLIP requires de novo RNA synthesis, indicating a transcriptional mechanism. nih.gov

In the context of bacterial pathogenesis, MTA has been found to suppress the motility of Salmonella Typhimurium. asm.org This is achieved by downregulating the expression of class 2 flagellar genes, specifically fliA and fliZ, without affecting the master regulator flhD. asm.orgbiorxiv.org This indicates a specific transcriptional control mechanism downstream of the primary flagellar regulator.

| Cellular Pathway/Gene | Organism/Cell Type | Effect of Methylthioadenosine |

| TNFα Production | Macrophages | Decreased mRNA levels and reduced NF-κB activation. plos.org |

| cFLIP Expression | Colon Cancer Cells | Downregulation of cFLIP L and cFLIP S mRNA and protein levels. researchgate.netnih.gov |

| Flagellar Gene Expression | Salmonella Typhimurium | Downregulation of class 2 flagellar genes fliA and fliZ. asm.orgbiorxiv.org |

Influence on Cell Cycle Progression and Regulation of Proliferative Responses

MTA is well-documented for its anti-proliferative effects in various cell types. researchgate.netnih.gov It can inhibit cell proliferation in a dose-dependent manner. researchgate.net

Studies in melanoma cells have shown that MTA treatment induces a slowdown in the G1 phase of the cell cycle. researchgate.net This cytostatic effect is associated with the inhibition of the phosphorylation of Akt and S6 ribosomal protein, as well as the downregulation of cyclin D1. researchgate.netnih.gov The activity of methylthioadenosine phosphorylase (MTA-Pase), the enzyme that metabolizes MTA, has been found to correlate with the growth rate of cells, with high activity during the exponential growth phase and low activity during the plateau phase. nih.gov Specifically, MTA-Pase activity peaks in the late G1 phase, just before the initiation of DNA synthesis, suggesting a role in cell cycle progression. nih.gov

Modulation of Cellular Differentiation Processes

MTA can act as a modulator of cellular differentiation, often inhibiting this process in specific cell lineages. plos.orghmdb.canih.gov

In Friend erythroleukemia cells, MTA has been shown to inhibit dimethyl sulfoxide (B87167) (DMSO)-induced differentiation. nih.gov This inhibition is observable at concentrations as low as 10 µM and becomes more pronounced at higher concentrations. nih.gov The mechanism of this inhibition is not related to the depletion of intracellular spermidine (B129725) or cytostasis. nih.gov The levels of aminopropyltransferases, the enzymes responsible for MTA biosynthesis, decrease in DMSO-treated Friend cells, which could lead to a decrease in intracellular MTA content during erythroid maturation, further supporting the idea that MTA acts as an endogenous regulator of Friend cell differentiation. nih.gov

Impact on Intracellular Signal Transduction Networks

MTA influences several intracellular signal transduction networks, often through receptor-mediated pathways. nih.govnih.gov

Recent research has identified a specific link between MTA and adenosine (B11128) receptor signaling. In melanoma cells, the adenosine receptor A2B (ADORA2B) has been identified as a key receptor for MTA. nih.gov The activation of the transcription factor activator protein-1 (AP-1) by MTA in these cells is dependent on the ADORA2B receptor. nih.gov

Interestingly, the stimulation of cells with MTA through the ADORA2B receptor does not lead to the activation of the classical cyclic adenosine monophosphate (cAMP) signaling cascades or Ca2+-dependent signaling. nih.gov Instead, protein kinase C (PKC) signaling has been shown to be involved in MTA-mediated AP-1 activation. nih.gov In macrophages, the immunosuppressive effects of MTA, such as the inhibition of TNFα production, are also mediated through A2 adenosine receptors. plos.org Furthermore, in a mouse model of Parkinson's disease, the combined administration of MTA and an A2A adenosine receptor antagonist resulted in significant neuroprotection, suggesting a synergistic interaction between MTA's activities and the blockade of A2A receptor signaling. nih.gov

| Receptor | Cell Type | Downstream Signaling | Outcome |

| Adenosine Receptor A2B (ADORA2B) | Melanoma Cells | Protein Kinase C (PKC) | Activation of AP-1 transcription factor. nih.gov |

| A2 Adenosine Receptors | Macrophages | Not specified | Inhibition of TNFα production. plos.org |

| A2A Adenosine Receptor | Dopaminergic Neurons (in vivo) | Not specified | Neuroprotection when combined with an A2A antagonist. nih.gov |

PI3K/AKT/mTOR Kinase Pathway Modulation

The phosphatidylinositol-3-kinase (PI3K)/AKT/mTOR pathway is a critical signaling cascade that governs cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many diseases, including cancer. The metabolite 5'-methylthioadenosine (MTA) has been identified as a significant modulator of this pathway.

Research has demonstrated that MTA can suppress the PI3K/AKT/mTOR axis. nih.govfrontiersin.org This inhibitory effect is observed through the reduction in the phosphorylation of key downstream components of the pathway. Specifically, MTA treatment has been shown to decrease the phosphorylation of AKT and the ribosomal protein S6 (S6), a downstream effector of mTOR. nih.govfrontiersin.org In studies involving Natural Killer (NK) cells, MTA was found to negatively influence the PI3K/AKT/mTOR pathway following stimulation of the CD16 receptor. nih.govfrontiersin.org This suppression of signaling is an early event in MTA's inhibitory action on these immune cells. nih.gov The modulation of this pathway is crucial, as it is involved in essential cellular functions and its dysregulation is linked to various pathological conditions. hmdb.caacs.org

The mechanism of inhibition is linked to MTA's role as an analog of S-adenosylmethionine (SAM), which can affect methylation-dependent cellular processes that regulate signaling pathways. nih.govfrontiersin.org For instance, AKT activation can be sustained by methylation, a process that could be influenced by MTA's accumulation. frontiersin.org

Table 1: Research Findings on PI3K/AKT/mTOR Pathway Modulation by MTA

| Cell Type | Experimental Context | Key Findings | Reference |

|---|---|---|---|

| Natural Killer (NK) Cells | CD16 receptor stimulation | MTA inhibits the PI3K/AKT/S6 pathway, reducing phosphorylation of AKT and S6. | nih.govfrontiersin.org |

MAPK/ERK Signaling Cascade Interactions

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another fundamental signaling cascade that transduces extracellular signals to the nucleus, regulating processes such as cell proliferation, differentiation, and survival. nih.govnih.govacs.org Similar to its effects on the PI3K/AKT pathway, MTA has been shown to interact with and inhibit the MAPK/ERK signaling cascade.

The broader context of metabolic influence on this pathway is an active area of research. Metabolites can impact signaling pathways, and MTA is a key example of a metabolite that can exert regulatory effects on critical cellular signaling networks. nih.govbiologists.com

Table 2: Research Findings on MAPK/ERK Signaling Cascade Interactions with MTA

| Cell Type | Experimental Context | Key Findings | Reference |

|---|

NF-κB Pathway Regulation

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of immune and inflammatory responses, cell survival, and proliferation. mdpi.com Its activity is tightly controlled, and its dysregulation is associated with chronic inflammatory diseases and cancer. mdpi.com The metabolite MTA has been shown to modulate the NF-κB signaling pathway.

Studies have demonstrated that MTA can inhibit NF-κB signaling. In NK cells activated via the CD16 receptor, MTA was found to suppress the NF-κB pathway. nih.govfrontiersin.org This inhibition is part of the broader immunosuppressive effect of MTA. nih.gov Furthermore, in macrophage-like cells, MTA was shown to reduce NF-κB signaling induced by Toll-like receptor (TLR) ligands. researchgate.netplos.org The regulation of the NF-κB pathway can also be influenced by methylation events, such as the methylation of the p65 subunit of NF-κB by PRMT5, which can be inhibited by MTA. nih.gov

Table 3: Research Findings on NF-κB Pathway Regulation by MTA

| Cell Type | Experimental Context | Key Findings | Reference |

|---|---|---|---|

| Natural Killer (NK) Cells | CD16 receptor stimulation | MTA inhibits the NF-κB pathway downstream of the receptor. | nih.govfrontiersin.org |

| Macrophage-like cells (RAW) | Toll-like receptor (TLR) ligand stimulation | MTA inhibits TLR-induced NF-κB induction. | plos.org |

Direct and Indirect Enzyme Interactions (e.g., Protein Arginine Methyltransferase Inhibition)

MTA and its analogs are known to interact with a variety of enzymes, with the most well-documented interaction being the inhibition of Protein Arginine Methyltransferase 5 (PRMT5). nih.govd-nb.infonih.gov PRMTs are a family of enzymes that catalyze the transfer of methyl groups from S-adenosylmethionine (SAM) to arginine residues on proteins, a post-translational modification that plays a critical role in numerous cellular processes. mdpi.com

MTA is structurally similar to SAM and acts as a competitive inhibitor of PRMT5. nih.govmdpi.com The accumulation of MTA, particularly in cancer cells with a deletion of the methylthioadenosine phosphorylase (MTAP) gene, leads to the inhibition of PRMT5 activity. nih.govmdpi.comnih.gov MTAP is the enzyme responsible for the metabolic clearance of MTA. hmdb.canih.gov This inhibition of PRMT5 by MTA has significant downstream consequences, affecting processes like gene expression and RNA splicing. nih.gov The selective vulnerability of MTAP-deficient cancer cells to further PRMT5 inhibition is a promising area of cancer therapy research. nih.govmdpi.com

Besides PRMT5, MTA can also inhibit other methyltransferases due to its structural similarity to SAM. acs.org It is also the substrate for 5'-methylthioadenosine/S-adenosylhomocysteine nucleosidase (MTAN) in bacteria, an enzyme involved in metabolic salvage pathways and quorum sensing. researchgate.net

Table 4: Direct and Indirect Enzyme Interactions of MTA

| Enzyme | Type of Interaction | Cellular Context | Key Findings | Reference |

|---|---|---|---|---|

| Protein Arginine Methyltransferase 5 (PRMT5) | Inhibition (Competitive with SAM) | General, particularly in MTAP-deficient cells | MTA accumulation inhibits PRMT5 enzymatic activity, affecting downstream cellular processes. | nih.govnih.govmdpi.comnih.gov |

| Other Methyltransferases | Inhibition | General | As a SAM analog, MTA can inhibit various methyltransferases. | acs.org |

| 5'-methylthioadenosine/S-adenosylhomocysteine nucleosidase (MTAN) | Substrate | Bacteria (e.g., E. coli) | MTA is hydrolyzed by MTAN as part of the methionine salvage pathway. | researchgate.net |

Biological Roles and Functional Implications of Methylthioadenosine Sulfoxide in Physiological and Pathological Contexts

Immunomodulatory Activities and Inflammatory Responses

Methylthioadenosine (MTA) has demonstrated significant immunomodulatory and anti-inflammatory properties. nih.gov It can suppress the production of pro-inflammatory cytokines while enhancing anti-inflammatory ones, suggesting its potential in managing inflammatory diseases. nih.govresearchgate.net

Influence on Macrophage Activation Phenotypes and Cytokine Production

Methylthioadenosine plays a crucial role in reprogramming macrophage activation. It has been shown to inhibit the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) in macrophages stimulated with various Toll-like receptor (TLR) ligands, such as lipopolysaccharide (LPS). nih.govplos.org This suppression of TNF-α occurs at the transcriptional level. nih.gov In addition to downregulating pro-inflammatory cytokines, MTA can also stimulate the synthesis of the anti-inflammatory cytokine Interleukin-10 (IL-10) in LPS-treated macrophages. nih.govplos.org This dual action of inhibiting pro-inflammatory and promoting anti-inflammatory responses highlights its potential to shift macrophages towards an anti-inflammatory M2 phenotype. plos.org

Furthermore, MTA treatment prevents the surface expression of activation markers like CD69 and the co-stimulatory molecule CD86 on macrophages following TLR ligation. nih.govplos.org These effects are mediated, at least in part, through the activation of adenosine (B11128) A2 receptors, which then interact with TLR signaling pathways. nih.govresearchgate.net This interaction leads to a reduction in the activation of the transcription factor NF-κB, a key regulator of inflammatory gene expression. nih.gov

Table 1: Effect of Methylthioadenosine (MTA) on Macrophage Cytokine Production and Activation Markers

| Stimulation | Marker | Effect of MTA | Reference |

| LPS (TLR4 ligand) | TNF-α | Decreased | nih.gov |

| Pam3CSK4 (TLR2 ligand) | TNF-α | Decreased | nih.gov |

| LPS (TLR4 ligand) | IL-6 | Decreased | plos.org |

| Pam3CSK4 (TLR2 ligand) | IL-6 | Decreased | plos.org |

| LPS (TLR4 ligand) | IL-10 | Increased | nih.govplos.org |

| LPS (TLR4 ligand) | CD69 | Decreased | nih.gov |

| PolyI:C (TLR3 ligand) | CD69 | Decreased | nih.gov |

| LPS (TLR4 ligand) | CD86 | Decreased | nih.gov |

| PolyI:C (TLR3 ligand) | CD86 | Decreased | nih.gov |

Regulation of Natural Killer (NK) Cell Cytotoxicity and Cytokine Secretion

Methylthioadenosine has been shown to negatively impact the function of Natural Killer (NK) cells. Research indicates that MTA can reduce the cytotoxic activity of NK cells against target tumor cells in a dose-dependent manner, without affecting NK cell viability. nih.gov This inhibition of cytotoxicity is primarily directed at the initiation of the lytic process. nih.gov

Furthermore, MTA blocks NK cell degranulation and the production of cytokines upon engagement with target cells or through antibody stimulation. nih.govfrontiersin.org The suppressive effects of MTA on NK cell function are linked to its ability to interfere with multiple signaling pathways downstream of activating NK cell receptors, including the PI3K/AKT/S6, MAPK/ERK, and NF-κB pathways. nih.gov Interestingly, the inhibitory effect of MTA on NK cell activity appears to be related to a decrease in the cellular methylation index (the ratio of S-adenosylmethionine to S-adenosylhomocysteine), suggesting that methylation processes are critical for NK cell-mediated cytotoxicity. nih.gov

Table 2: Impact of Methylthioadenosine (MTA) on Natural Killer (NK) Cell Function

| NK Cell Function | Effect of MTA | Concentration | Reference |

| Cytotoxicity against K562 cells | Reduced | 100 µM - 1 mM | nih.gov |

| Degranulation (CD107a expression) | Blocked | Not specified | nih.gov |

| Cytokine Production | Blocked | Not specified | nih.gov |

| Cytotoxicity | Inhibited | > 30 µM | nih.gov |

Modulation of T Cell Function and Activation

Methylthioadenosine exerts a significant suppressive effect on T cell function and activation. nih.govnih.govmdpi.com It has been shown to inhibit the proliferation, viability, differentiation, and effector functions of human primary cytotoxic T cells. researchgate.net This immunosuppressive activity is partly attributed to the inhibition of protein arginine methyltransferase 5 (PRMT5), a key enzyme involved in T cell activation and proliferation. nih.govresearchgate.net

MTA's inhibitory effects on T cells are also mediated through the agonism of adenosine receptors. nih.gov However, some studies suggest that MTA's impact on dendritic cells (DCs), which are crucial for T cell activation, occurs through a mechanism independent of adenosine receptor signaling. nih.govmdpi.com MTA impairs the maturation of DCs, leading to a reduced expression of co-stimulatory molecules and decreased production of IL-12, a cytokine vital for T cell stimulation. nih.govmdpi.com This indirectly hampers the ability of DCs to effectively activate T cells. nih.gov Furthermore, MTA has been found to inhibit the proliferation of frog splenocytes and Jurkat T cells, a human T lymphocyte cell line. asm.org

Table 3: Effects of Methylthioadenosine (MTA) on T Cell and Dendritic Cell Functions

| Cell Type | Function | Effect of MTA | Proposed Mechanism | Reference |

| Human Primary Cytotoxic T Cells | Proliferation, Viability, Differentiation, Effector Function | Inhibited | PRMT5 inhibition | researchgate.net |

| Murine T Cells | Activation and Proliferation | Inhibited | PRMT5 inhibition, Adenosine receptor agonism | nih.gov |

| Dendritic Cells (derived from human monocytes) | Maturation (expression of CD80, CD83, CD86) | Impaired | Beyond adenosine receptor signaling | nih.govmdpi.com |

| Dendritic Cells | IL-12 Production | Reduced | Beyond adenosine receptor signaling | nih.govmdpi.com |

| Dendritic Cells | T Cell-Stimulating Capacity | Reduced | Indirectly via impaired DC maturation | nih.govmdpi.com |

| Frog Splenocytes | Proliferation | Inhibited | Not specified | asm.org |

| Jurkat T Cells | Division and Survival | Inhibited | Not specified | asm.org |

Cross-talk with Toll-Like Receptor (TLR) Signaling

The mechanism behind this modulation involves the activation of adenosine A2 receptors by MTA. nih.govresearchgate.net The signaling from these adenosine receptors synergizes with TLR signaling to promote an anti-inflammatory phenotype. nih.govplos.org This cross-talk leads to a reduction in the activation of the downstream transcription factor NF-κB, which is a central mediator of TLR-induced inflammation. nih.gov By dampening NF-κB activation, MTA effectively reduces the expression of many pro-inflammatory genes. nih.govnih.gov

Interactions in Pathogen-Host Dynamics

Suppression of Bacterial Virulence Factor Expression

Methylthioadenosine has been shown to directly impact bacterial virulence by suppressing the expression of key virulence factors. In Salmonella enterica serovar Typhimurium, exposure to MTA leads to a reduction in motility, host cell invasion, and pyroptosis. nih.govbiorxiv.org These phenotypic changes are correlated with the transcriptional and translational suppression of the flagellar regulon and the Salmonella Pathogenicity Island 1 (SPI-1) network, which are critical for the bacterium's virulence. nih.govbiorxiv.org

The mechanism of this suppression is linked to the bacterial methionine metabolism pathway. nih.gov Increasing the concentration of MTA, either exogenously or by genetically disrupting the methionine regulon, is sufficient to suppress these virulence processes. nih.govbiorxiv.org This suggests a form of host-pathogen cross-talk where the host might utilize MTA to dampen bacterial virulence and the associated inflammatory response. biorxiv.org

Neurobiological Regulation and Neuroprotective Effects (in preclinical models)

Current scientific literature, based on extensive searches, does not provide specific details regarding the direct neurobiological regulation and neuroprotective effects of the chemical compound methylthioadenosine sulfoxide (B87167) in preclinical models. Research has largely focused on its parent compound, methylthioadenosine (MTA). Methylthioadenosine sulfoxide is recognized as an oxidized derivative of MTA. hodoodo.com

Impact on Neuronal Cell Death Pathways

There is a lack of specific research findings detailing the impact of this compound on neuronal cell death pathways in preclinical models. Studies on the neuroprotective properties in the central nervous system have centered on methylthioadenosine, investigating its effects on neuronal survival and apoptosis in various injury models. nih.gov However, the direct role of its sulfoxide metabolite in these pathways has not been elucidated in the available literature.

Influence on Demyelination Processes in in vivo Models

Specific studies concerning the influence of this compound on demyelination processes in in vivo models are not available in the current body of scientific research. While the parent compound, methylthioadenosine, has been investigated for its potential therapeutic effects in models of multiple sclerosis, a disease characterized by demyelination, the specific contribution or independent effects of this compound in this context have not been reported. plos.org

Analytical Methodologies for Characterizing Methylthioadenosine Sulfoxide in Biological Matrices

Mass Spectrometry-Based Techniques (e.g., LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful and widely used tool for the analysis of MTA-SO in biological samples. nih.gov This technique offers high sensitivity and specificity, allowing for the direct measurement of the compound without the need for extensive sample enrichment. nih.gov

One of the key advantages of LC-MS/MS is its ability to differentiate MTA-SO from its precursor, 5'-deoxy-5'-methylthioadenosine (MTA), and other related nucleosides. tandfonline.comd-nb.info The method typically involves the separation of the analyte of interest using liquid chromatography, followed by its ionization and fragmentation in the mass spectrometer. The specific fragmentation patterns of MTA-SO are then used for its identification and quantification.

Several studies have successfully utilized LC-MS/MS for the determination of MTA and its metabolites in various biological matrices, including cell culture media and cell extracts. nih.govasm.org For instance, a stable isotope dilution LC-MS/MS method was developed for the absolute quantification of MTA, demonstrating a limit of detection of 62.5 pM and a lower limit of quantification of 2 nM. nih.gov This high sensitivity allows for the detection of even minute changes in MTA-SO levels.

The sample preparation for LC-MS/MS analysis typically involves protein precipitation to remove interfering macromolecules, followed by purification of the amino acid fraction using techniques like cation-exchange chromatography. researchgate.net Derivatization may also be employed to enhance the volatility and ionization efficiency of the analyte. researchgate.net

Table 1: Key Parameters of an LC-MS/MS Method for MTA Analysis nih.gov

| Parameter | Value |

| Limit of Detection (LOD) | 62.5 pM |

| Lower Limit of Quantification (LLOQ) | 2 nM |

| Average Imprecision (Cell Extraction) | 9.7% |

| Average Imprecision (Media Extraction) | 3.8% |

| Average Imprecision (LC-MS/MS Analysis) | 1.9% |

This table summarizes the performance characteristics of a validated LC-MS/MS method for the quantification of MTA, a closely related compound to MTA-SO.

Immunological Assays (e.g., Radioimmunoassay)

Immunological assays, such as radioimmunoassay (RIA), have also been explored for the detection of MTA and its derivatives. koreascience.kr These methods are based on the principle of competitive binding between a labeled antigen and the unlabeled antigen (in the sample) for a limited number of antibody binding sites.

The development of a competitive RIA for 5'-deoxy-5'-methylthioadenosine has been reported. koreascience.kr While specific details on an RIA exclusively for MTA-SO are limited, the methodology developed for MTA could potentially be adapted. These assays can offer high sensitivity and are suitable for processing a large number of samples. However, the development of specific antibodies that can distinguish between MTA and MTA-SO is a critical prerequisite. Cross-reactivity with other structurally similar compounds can be a potential limitation of immunological assays.

Chromatographic Approaches

Various chromatographic techniques, in addition to being coupled with mass spectrometry, have been independently used for the separation and analysis of MTA-SO and related compounds. High-performance liquid chromatography (HPLC) with UV detection is a commonly used method for the analysis of nucleosides. d-nb.info

A study reported the isolation and identification of MTA-SO from human urine using a combination of chromatographic techniques, including column chromatography on XAD-4 resin and ion-exchange chromatography. tandfonline.com The identity of the isolated compound was confirmed by comparing its chromatographic behavior with that of an authentic MTA-SO standard. tandfonline.com

Another HPLC-based method was developed for the estimation of MTA in biological samples, which involved a two-step chromatographic purification on Dowex-50 and Affi-Gel 601 before the final separation on a Partisil 10 SCX column. nih.gov While this method was for MTA, similar principles can be applied for the analysis of MTA-SO.

The choice of the chromatographic method often depends on the specific requirements of the analysis, such as the complexity of the sample matrix and the desired level of sensitivity.

Table 2: Chromatographic Systems Used for the Analysis of MTA and MTA-sulfoxide tandfonline.com

| Chromatographic System | Column | Mobile Phase |

| System A | AG50-X4 (H+ form) | Water followed by a gradient of HCl |

| System B | AG1-X4 (formate form) | Water followed by a gradient of formic acid |

| System C | XAD-4 resin | Water followed by a gradient of ethanol |

This table outlines different chromatographic systems that have been successfully employed for the separation of MTA and its sulfoxide (B87167) derivative.

Future Directions in Academic Research on Methylthioadenosine Sulfoxide

Elucidation of Specific Biological Activities Attributed Directly to the Sulfoxide (B87167) Moiety

A primary focus for future research will be to determine the specific biological activities that arise directly from the presence of the sulfoxide moiety. The oxidation of a sulfide (B99878) to a sulfoxide introduces a chiral center at the sulfur atom, resulting in two diastereomers (R- and S-sulfoxides), and increases the molecule's polarity. These changes can fundamentally alter how the molecule interacts with cellular components.

Future research should systematically investigate:

Differential Receptor and Enzyme Interactions: The sulfoxide form may exhibit altered binding affinities for the known targets of MTA, such as protein arginine methyltransferase 5 (PRMT5), or may interact with entirely new targets. nih.gov Studies on other methylsulfide-containing compounds have shown that oxidation to a sulfoxide can significantly change binding affinity for receptors. nih.gov For example, the oxidized form of thioridazine, mesoridazine, displays a stronger affinity for dopaminergic and α-adrenergic receptors. nih.gov It is crucial to explore whether methylthioadenosine sulfoxide retains, modifies, or loses the ability to inhibit PRMT5 or influence other MTA-regulated pathways.

Impact on Cellular Signaling: The parent compound, MTA, is known to modulate critical signaling pathways, including NF-κB and STAT1 methylation. plos.org Research is needed to clarify if the sulfoxide metabolite has similar or distinct effects. The increased polarity of the sulfoxide could influence its ability to cross cellular and organellar membranes, potentially concentrating its effects within specific compartments.

Pro-oxidant or Antioxidant Roles: Methionine, a related sulfur-containing molecule, is susceptible to oxidation to methionine sulfoxide, a modification that is closely linked to cellular oxidative stress. nih.gov The methionine salvage pathway, which recycles MTA, is crucial for maintaining cellular redox homeostasis. nih.gov It is plausible that the generation of this compound is a consequence of reactive oxygen species (ROS) activity. Future studies should examine whether the sulfoxide itself contributes to the cellular redox state or if it is merely a marker of oxidative conditions.

Identification of Novel Enzymatic Pathways Governing this compound Metabolism

The metabolic pathways that govern the synthesis and degradation of this compound are largely uncharacterized. While MTA is a well-known product of polyamine synthesis and is primarily metabolized by methylthioadenosine phosphorylase (MTAP) in the methionine salvage pathway, the enzymes responsible for the oxidation of MTA to its sulfoxide form and the subsequent fate of this metabolite are not well defined. asm.orgresearchgate.nethmdb.ca

Key research questions include:

Enzymatic Oxidation of MTA: While oxidation can occur non-enzymatically via ROS, it is possible that specific enzymes, such as cytochrome P450 monooxygenases or flavin-containing monooxygenases, catalyze the sulfoxidation of MTA in vivo. Identifying these enzymes would be a critical step in understanding the regulation of this compound levels.

Reduction of the Sulfoxide: The cell possesses enzymes, namely methionine sulfoxide reductases (Msrs), that specifically reduce methionine sulfoxide back to methionine, thereby repairing oxidative damage. nih.gov It is a compelling hypothesis that Msrs, or other uncharacterized reductases, could also act on this compound, converting it back to MTA. This would establish a potential redox cycle for MTA, analogous to the methionine/methionine sulfoxide cycle.

Alternative Degradation Pathways: If not reduced back to MTA, this compound must be further metabolized or excreted. It is unknown whether MTAP can process the sulfoxide form. Research should explore whether the sulfoxide is a substrate for MTAP or if alternative enzymatic pathways, perhaps involving cleavage of the glycosidic bond or further oxidation to a sulfone, are responsible for its clearance.

Exploration of Unique Regulatory Mechanisms and Cellular Targets

The structural and chemical differences between MTA and its sulfoxide derivative suggest that the latter may possess unique regulatory functions and interact with a distinct set of cellular targets. MTA is a potent inhibitor of several enzymes and influences gene expression, cell proliferation, and apoptosis. hmdb.canih.gov The sulfoxide metabolite could exert its own regulatory control over these or other cellular processes.

Future investigations should focus on:

Global Omics Analyses: Employing transcriptomics, proteomics, and metabolomics to compare the cellular responses to MTA versus this compound will be essential. This approach can reveal unique gene expression signatures, protein modifications, and metabolic shifts specifically induced by the sulfoxide. For instance, studies on MTA have used microarrays to identify its effects on antiapoptotic gene expression. nih.gov A similar approach for the sulfoxide could uncover novel targets.

Identification of Binding Partners: Affinity-based proteomics and related techniques could be used to pull down proteins that specifically bind to this compound. This could lead to the discovery of novel receptors, enzymes, or transcription factors that are regulated by this metabolite.

Influence on Epigenetics: MTA, as a byproduct of the S-adenosylmethionine (SAM)-dependent polyamine synthesis pathway, is linked to the regulation of methylation reactions. asm.orgbiorxiv.org MTA accumulation can inhibit protein methyltransferases. nih.gov It is critical to determine if this compound shares this inhibitory capacity or if it has a different impact on the cellular methylation landscape, including histone and DNA methylation.

Translational Research on the Mechanistic Understanding in Disease Pathogenesis

Understanding the fundamental biology of this compound has direct implications for translational research, particularly in diseases where MTA metabolism is dysregulated. The loss of the MTAP enzyme, a frequent event in many cancers, leads to the accumulation of MTA, which has profound effects on the tumor microenvironment. nih.govnih.gov

Translational research should prioritize:

Biomarker Development: A recent study identified this compound as a promising potential biomarker for distinguishing autoimmune pancreatitis from chronic pancreatitis. pancaid-project.eu This highlights the immediate translational potential of this metabolite. Further research should validate its utility as a diagnostic or prognostic marker in pancreatitis and explore its potential as a biomarker in other inflammatory diseases, cancers (especially MTAP-deficient tumors), and neurodegenerative conditions where MTA has been implicated. plos.org

Role in Cancer Biology: In MTAP-deficient cancers, the accumulating MTA is thought to suppress the immune system and affect tumor growth. nih.gov The extent to which MTA is converted to its sulfoxide form in the tumor microenvironment and the specific role of this sulfoxide in tumor progression and immune evasion are unknown. Investigating whether the sulfoxide metabolite contributes to or mitigates the effects of MTA accumulation could open new therapeutic avenues.

Therapeutic Targeting: If this compound is found to have distinct, disease-promoting activities, the enzymes responsible for its synthesis could become targets for therapeutic inhibition. Conversely, if it possesses beneficial properties, such as specific anti-inflammatory effects, it could be explored as a therapeutic agent itself. Understanding its unique metabolic pathways and biological activities is a prerequisite for any such translational effort. pancaid-project.euresearchgate.net

Q & A

What methodological approaches are recommended for quantifying Methylthioadenosine sulfoxide (MTA sulfoxide) in biological samples, given its oxidative instability?

Basic Research Focus

To mitigate oxidation during quantification, researchers should employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in negative ion mode. Sample preparation must occur under inert conditions (e.g., nitrogen atmosphere), supplemented with antioxidants like dithiothreitol (DTT) or ethylenediaminetetraacetic acid (EDTA) to stabilize MTA sulfoxide. Internal standards, such as isotopically labeled MTA sulfoxide (e.g., ¹³C or ¹⁵N analogs), improve accuracy. Pre-analytical steps should include rapid freezing of tissues and acidification to pH 3–4 to inhibit enzymatic degradation .

How can researchers reconcile contradictory findings on MTA sulfoxide’s role as an oxidative stress biomarker across model organisms?

Advanced Research Focus

Discrepancies may arise from species-specific metabolic flux variations or differences in experimental stress induction (e.g., chemical vs. genetic oxidative stress models). To address this, comparative metabolomic studies should standardize stress conditions (e.g., hydrogen peroxide concentration, exposure duration) and incorporate orthogonal validation methods, such as genetic knockouts of methionine sulfoxide reductase (MSR) or siRNA silencing. Cross-species pathway analysis using tools like KEGG or MetaCyc can identify conserved metabolic interactions, while multivariate statistics (e.g., PCA or OPLS-DA) highlight context-dependent regulatory nodes .

What experimental designs are optimal for mapping MTA sulfoxide’s interconversion with methionine and S-adenosylmethionine (SAM)?

Advanced Research Focus

Stable isotope tracing (e.g., ¹³C-methionine or ³⁴S-labeled SAM) coupled with time-course metabolomics can track dynamic flux in the methionine salvage pathway. For in vitro systems, enzymatic assays using purified MTA phosphorylase or SAM synthetase under controlled redox conditions (e.g., glutathione redox buffers) clarify kinetic parameters. In vivo, CRISPR/Cas9-generated Arabidopsis or Drosophila mutants lacking key salvage enzymes (e.g., MTAP) can isolate MTA sulfoxide’s metabolic contributions. Data integration via metabolic network modeling (e.g., COBRA Toolbox) enhances pathway resolution .

How does pH and temperature variability during sample processing affect MTA sulfoxide measurement accuracy, and what stabilization strategies are validated?

Basic Research Focus

MTA sulfoxide degrades rapidly above 4°C and at neutral-to-alkaline pH. Immediate snap-freezing in liquid nitrogen and storage at -80°C are critical. Acidic extraction buffers (e.g., 0.1% formic acid in methanol) minimize oxidation. Additives like sodium ascorbate (1 mM) or catalase inhibitors (e.g., 3-amino-1,2,4-triazole) improve recovery rates. Method validation should include spike-and-recovery experiments in biological matrices (e.g., plasma, plant homogenates) to assess intra-assay variability .

What advanced statistical frameworks are suitable for correlating MTA sulfoxide levels with oxidative stress biomarkers in multi-omics datasets?

Advanced Research Focus

Partial least squares-discriminant analysis (PLS-DA) and weighted gene co-expression network analysis (WGCNA) can identify covarying metabolites and genes in transcriptome-metabolome datasets. For longitudinal studies, mixed-effects models account for intra-subject variability. Pathway enrichment tools (e.g., MetaboAnalyst 5.0) contextualize MTA sulfoxide within oxidative stress pathways, while machine learning approaches (e.g., random forest) prioritize biomarkers with predictive power for redox imbalance. Reproducibility requires adherence to FAIR data principles and cross-validation against independent cohorts .

How can in vitro and in vivo models be optimized to study MTA sulfoxide’s dual role in redox regulation and polyamine synthesis?

Advanced Research Focus

In vitro, HepG2 or HEK293 cells treated with polyamine synthesis inhibitors (e.g., DFMO) can dissect MTA sulfoxide’s feedback mechanisms. For in vivo models, Drosophila TRPA1 mutants (impaired redox sensing) or Arabidopsis atleuc1-1 mutants (blocked methionine salvage) provide genetic context. Dual RNAi knockdowns targeting both MTA sulfoxide reductases and polyamine transporters clarify crosstalk. Real-time redox imaging (e.g., roGFP2-Orp1 probes) paired with LC-MS quantitation resolves spatiotemporal dynamics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。